SS47

PROTAC Degradation HPK1 Degradation Immuno-oncology

SS47 is the definitive tool for dissecting HPK1 biology. Unlike kinase inhibitors that only block enzymatic activity, SS47 induces complete proteasome-mediated degradation of HPK1, eliminating its kinase-dependent and scaffolding functions. This mechanistic superiority translates directly to enhanced T cell activation and superior tumor growth inhibition in syngeneic models compared to the warhead ZYF0033. For CAR-T R&D, SS47 significantly enhances anti-tumor efficacy, making it the benchmark PROTAC for immunotherapy programs. Sold for research use only; standard international B2B shipping supported.

Molecular Formula C49H56N6O12S
Molecular Weight 953.1 g/mol
Cat. No. B12420230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSS47
Molecular FormulaC49H56N6O12S
Molecular Weight953.1 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O
InChIInChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58)
InChIKeyLUUCVCRHWBVGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SS47 (2636072-62-1): A PROTAC-Based HPK1 Degrader for Immuno-Oncology Research


SS47 is a proteolysis-targeting chimera (PROTAC) designed as a heterobifunctional degrader of hematopoietic progenitor kinase 1 (HPK1) [1]. It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to HPK1, leading to its ubiquitination and subsequent proteasome-mediated degradation . By eliminating HPK1 protein rather than just inhibiting its kinase activity, SS47 aims to potentiate T cell-mediated anti-tumor immunity, making it a distinct tool compound for investigating cancer immunotherapies [1].

Why SS47 Cannot Be Substituted by Generic HPK1 Kinase Inhibitors in Research Applications


The mechanistic differentiation between SS47 and HPK1 kinase inhibitors is critical for experimental design. While kinase inhibitors only block the enzymatic activity of HPK1, SS47, as a PROTAC, induces the complete and selective degradation of the HPK1 protein [1]. This eliminates both the kinase-dependent and potential kinase-independent scaffolding functions of HPK1 [2]. This fundamental difference in mechanism of action directly impacts the functional outcomes in T cells and the magnitude of anti-tumor response, as detailed in the quantitative evidence below.

SS47: Quantifiable Differentiation Against Comparator Compounds


SS47 Induces Complete HPK1 Degradation vs. Kinase Inhibition by Warhead ZYF0033

SS47 functions as a heterobifunctional degrader, leveraging a CRBN-recruiting moiety to eliminate the HPK1 protein, whereas its parent warhead, ZYF0033, is designed only as a kinase inhibitor . This mechanistic divergence leads to fundamentally different cellular outcomes.

PROTAC Degradation HPK1 Degradation Immuno-oncology

SS47 Demonstrates Enhanced T Cell Proliferation Compared to Control in Primary Cell Assays

In functional assays using bone-marrow-derived dendritic cells, treatment with SS47 at a concentration of 100 nM led to a significant increase in the proliferation of both CD4+ and CD8+ T cells compared to an untreated control .

T Cell Activation Immunology Proliferation

SS47 Treatment Enhances IFN-γ Secretion in T Cell Co-culture Assays

Parallel to its effects on proliferation, SS47 treatment (100 nM) was shown to significantly increase the secretion of interferon-gamma (IFN-γ), a key effector cytokine for anti-tumor immunity, from T cells compared to a vehicle control .

Cytokine Secretion T Cell Effector Function Immunotherapy

SS47 Confers Superior Tumor Suppression Compared to Its Warhead ZYF0033 In Vivo

In a preclinical mouse model of breast cancer (subcutaneous 4T-1 tumors), SS47 demonstrated a markedly better inhibition of tumor growth than its warhead, ZYF0033, or the vehicle control . A subsequent cross-study analysis confirms that SS47, along with another degrader (P1), exhibits greater tumor suppression compared to its corresponding warhead [1].

In Vivo Efficacy Tumor Growth Inhibition Preclinical Model

Optimal Research and Industrial Application Scenarios for SS47


Investigating the Functional Consequences of Complete HPK1 Ablation in T Cell Biology

SS47 is the ideal tool for researchers aiming to dissect the full role of HPK1 in T cell biology. Unlike kinase inhibitors, which leave the protein scaffold intact, SS47's degradation mechanism allows scientists to study the effects of complete HPK1 protein loss on T cell activation, signaling, and differentiation. This is critical for distinguishing between the kinase-dependent and potential kinase-independent (scaffolding) functions of HPK1, as highlighted by evidence showing SS47's ability to completely degrade the target protein [1].

Benchmarking Degrader Efficacy Against Kinase Inhibition in Preclinical Tumor Models

For in vivo pharmacology studies, SS47 serves as a critical benchmark PROTAC molecule. The evidence shows that SS47 delivers superior tumor growth inhibition compared to its kinase inhibitor warhead, ZYF0033, in a syngeneic breast cancer model [1]. This makes SS47 a valuable positive control for evaluating the efficacy of novel HPK1-targeting degraders or for directly comparing the therapeutic potential of a degradation strategy versus standard inhibition in immuno-oncology studies [2].

Potentiating Adoptive Cell Therapies (e.g., CAR-T Cells) in Preclinical Development

The primary publication demonstrates that HPK1 degradation enhances the efficacy of CAR-T cell-based immunotherapies in preclinical mouse models [1]. Therefore, SS47 is a key compound for R&D programs aiming to improve CAR-T cell therapy. It can be used to treat CAR-T cells ex vivo prior to infusion, or administered in vivo to investigate its ability to overcome T cell exhaustion and enhance the anti-tumor activity of the engineered cells against both hematological and solid tumors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SS47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.